1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({2-[(2-chlorophenyl)methoxy]phenyl}methyl)(piperidin-4-ylmethyl)amine is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(2-chlorophenyl)methoxy]phenyl}methyl)(piperidin-4-ylmethyl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chlorobenzyl chloride with 2-hydroxybenzyl alcohol to form 2-[(2-chlorophenyl)methoxy]benzyl alcohol . This intermediate is then reacted with piperidine in the presence of a suitable base, such as sodium hydride , to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
({2-[(2-chlorophenyl)methoxy]phenyl}methyl)(piperidin-4-ylmethyl)amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like or .
Reduction: Reduction can be achieved using or .
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
({2-[(2-chlorophenyl)methoxy]phenyl}methyl)(piperidin-4-ylmethyl)amine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({2-[(2-chlorophenyl)methoxy]phenyl}methyl)(piperidin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorophenyl)methoxy]benzylamine
- 4-[(2-chlorophenyl)methoxy]piperidine
- 2-[(2-bromophenyl)methoxy]benzylamine
Uniqueness
({2-[(2-chlorophenyl)methoxy]phenyl}methyl)(piperidin-4-ylmethyl)amine: is unique due to its specific combination of aromatic and piperidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H25ClN2O |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C20H25ClN2O/c21-19-7-3-1-6-18(19)15-24-20-8-4-2-5-17(20)14-23-13-16-9-11-22-12-10-16/h1-8,16,22-23H,9-15H2 |
InChI Key |
MQVOQODEVXRBLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNCC2=CC=CC=C2OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.